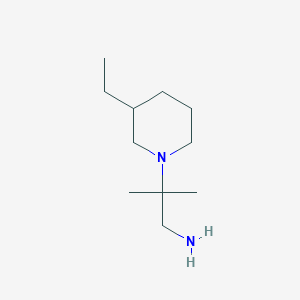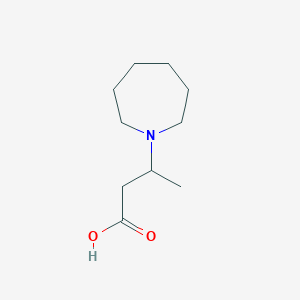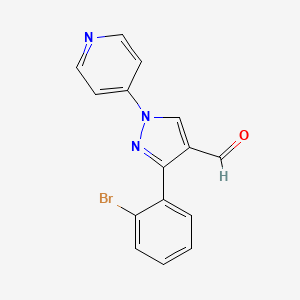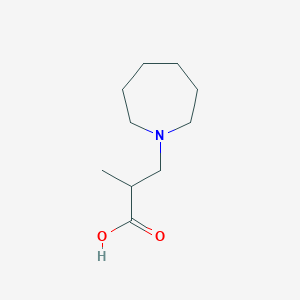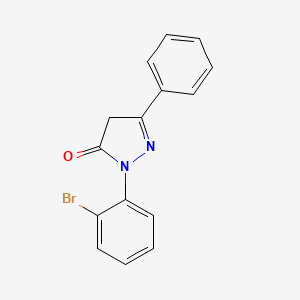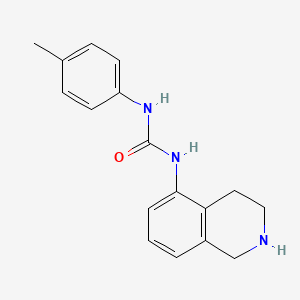
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea, also known as 4-methyl-1-isoquinolin-5-ylurea (MIU), is a synthetic compound belonging to the class of heterocyclic compounds. It has a wide range of applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. This compound is used for its unique properties, including its ability to form complexes with metal ions and its ability to react with thiols, which makes it a useful reagent in the synthesis of bioactive compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The reaction of methyl (5)-l,2,3,4-tetrahydroisoquinoline-3-carboxylate with isocyanates, including 4-methylphenyl, has been used to prepare N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates. These compounds can be further cyclized to yield corresponding hydantoins and thiohydantoins, important in the study of chemical properties and reactions (Macháček et al., 2006).
Medical Research
- Tetrahydroisoquinoline derivatives, including those with urea functions, have been identified as selective antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel receptor. This makes them potential agents in the treatment of prostate cancer, as they can inhibit the growth of LNCaP prostate cancer cells (De Petrocellis et al., 2016).
Supramolecular Chemistry
- Quinoline urea derivatives have been synthesized and studied for their ability to form gels in the formation of Ag-complexes. These include compounds like 1-(isoquinolin-5-yl)-3-phenylurea, demonstrating the utility of such compounds in supramolecular chemistry and materials science (Braga et al., 2013).
Anticancer Activity
- Novel derivatives of tetrahydroisoquinoline, including those with urea functionalities, have been synthesized and shown to possess significant anticancer activities against various cancer cell lines, such as human prostate and epidermoid carcinoma cancer lines (Liu et al., 2009).
Receptor Antagonism
- Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, suggesting their potential as receptor antagonists in pharmacological applications (van Muijlwijk-Koezen et al., 2000).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-5-7-14(8-6-12)19-17(21)20-16-4-2-3-13-11-18-10-9-15(13)16/h2-8,18H,9-11H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRWKLLCWPYUPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2CCNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

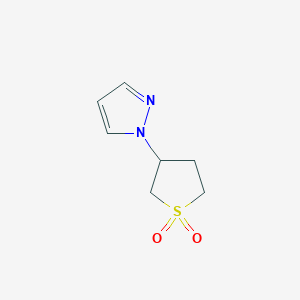
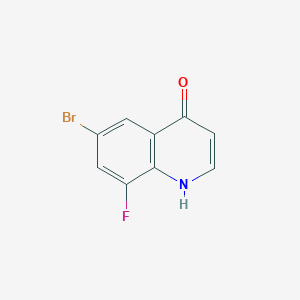
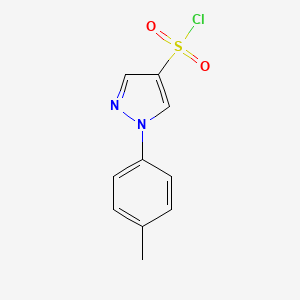
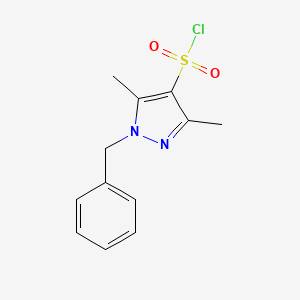
![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

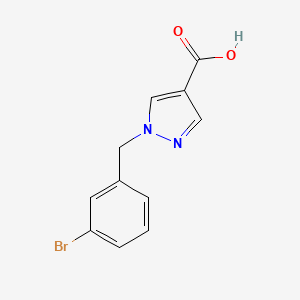
![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)
